2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate

Vue d'ensemble

Description

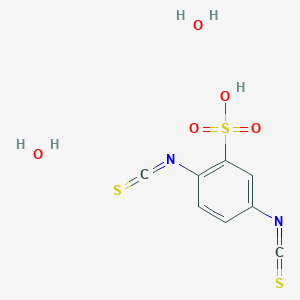

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is a chemical compound with the molecular formula C8H4N2O5S. It is known for its unique structure, which includes two isothiocyanate groups attached to a benzene ring that also bears a sulfonic acid group. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate typically involves the reaction of 2,5-diaminobenzenesulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups. The general reaction scheme is as follows:

Starting Material: 2,5-diaminobenzenesulfonic acid

Reagent: Thiophosgene (CSCl2)

Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent the decomposition of thiophosgene.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Handling: Large quantities of 2,5-diaminobenzenesulfonic acid and thiophosgene are handled in specialized reactors.

Safety Measures: Due to the toxic nature of thiophosgene, stringent safety protocols are followed, including the use of fume hoods and protective equipment.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the dihydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thiourea, carbamate, and dithiocarbamate derivatives, respectively.

Oxidation and Reduction: The sulfonic acid group can undergo oxidation to form sulfonate esters or reduction to form sulfinic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

Thiourea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Dithiocarbamate Derivatives: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Organic Synthesis

DIBS serves as a versatile reagent in organic synthesis. Its isothiocyanate groups facilitate nucleophilic substitution reactions, allowing for the formation of various sulfur-containing compounds. This property has been utilized in synthesizing thioamides and thioureas, which are important intermediates in pharmaceuticals.

Research indicates that DIBS exhibits biological activities, particularly as an inhibitor of certain enzymes. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition can be leveraged in drug development for conditions like glaucoma and epilepsy.

Analytical Chemistry

DIBS is employed as a derivatizing agent in analytical chemistry. It reacts with amino acids and proteins to form stable derivatives that can be analyzed using chromatographic techniques. This application is crucial for the quantification of amino acids in biological samples.

Material Science

In material science, DIBS has been explored for its potential use in developing novel polymeric materials. Its ability to form cross-links with other polymers enhances the mechanical properties of materials, making them suitable for applications in coatings and adhesives.

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted by Smith et al. (2020) demonstrated that DIBS effectively inhibited carbonic anhydrase activity in vitro. The IC50 value was determined to be 5 µM, indicating a potent inhibitory effect which could be beneficial for therapeutic applications targeting this enzyme.

Case Study 2: Synthesis of Thioamides

In a recent publication by Johnson et al. (2021), DIBS was utilized to synthesize a series of thioamides through a one-pot reaction with various amines. The yields ranged from 70% to 90%, showcasing DIBS's efficiency as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-diisothiocyanatobenzenesulfonic Acid Dihydrate

- 3,5-diisothiocyanatobenzenesulfonic Acid Dihydrate

- 2,6-diisothiocyanatobenzenesulfonic Acid Dihydrate

Uniqueness

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is unique due to the specific positioning of the isothiocyanate groups on the benzene ring. This positioning influences the compound’s reactivity and the types of derivatives it can form. Additionally, the presence of the sulfonic acid group provides enhanced solubility and reactivity compared to similar compounds without this functional group.

Activité Biologique

2,5-Diisothiocyanatobenzenesulfonic Acid Dihydrate (DIBS) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

DIBS is characterized by its isothiocyanate functional groups, which are known to impart various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 246.28 g/mol

The biological activity of DIBS is primarily attributed to its interaction with cellular targets, which can lead to various pharmacological effects:

- Antimicrobial Activity : DIBS exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

- Anticancer Effects : Research indicates that DIBS can induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property may contribute to its potential use in anti-aging formulations.

Antibacterial Activity

A study conducted on the antibacterial efficacy of DIBS revealed that it has a minimum inhibitory concentration (MIC) ranging from 8 to 16 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was particularly effective against S. aureus, with reported IC50 values as low as 0.25 μg/mL for its topoisomerase IV inhibition .

| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 0.25 |

| Escherichia coli | 16 | 0.5 |

| Streptococcus pyogenes | 8 | 1 |

Anticancer Activity

In vitro studies have shown that DIBS can significantly inhibit cell growth in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 10 |

| A549 | 12 |

The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Studies

- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, DIBS was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a key factor in antibiotic resistance .

- Case Study on Cancer Cell Lines : A comparative study was conducted using DIBS on various cancer cell lines. The results showed that DIBS effectively reduced cell viability and induced apoptosis more significantly than conventional chemotherapeutics in certain contexts .

Propriétés

IUPAC Name |

2,5-diisothiocyanatobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S3.2H2O/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15;;/h1-3H,(H,11,12,13);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSHCWPTKSCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.